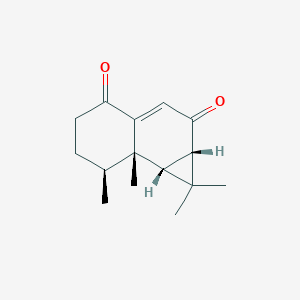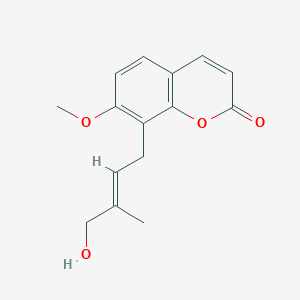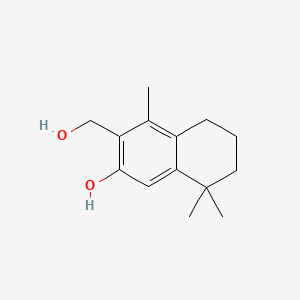
Sairga
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sairga is a derivative of the bacteriophage phi3T, specifically designed to identify the bacterial cytosolic protein phAimR. This identification promotes the lysogeny process within the bacterial cell. The molecular formula of this compound is C23H43N9O8, and it has a molecular weight of 573.64 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sairga involves the derivation from bacteriophage phi3T. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is produced in bulk quantities, with specific attention to maintaining the correct molecular structure and activity. The production process involves multiple stages of purification and quality control to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Sairga undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
Sairga has a wide range of scientific research applications, including:
Biology: Employed in biological research to understand its interaction with bacterial proteins and its role in promoting lysogeny.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting bacterial infections.
Industry: Utilized in industrial processes that require specific chemical properties of this compound.
Mecanismo De Acción
Sairga exerts its effects by specifically identifying and binding to the bacterial cytosolic protein phAimR. This binding initiates the lysogeny process, where the bacteriophage integrates its genetic material into the host bacterial genome. The molecular targets involved in this process include the phAimR protein and other associated pathways within the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sairga include other derivatives of bacteriophages that target specific bacterial proteins. Some examples are:
Phi3T derivatives: Other compounds derived from the bacteriophage phi3T with similar targeting mechanisms.
Phage-derived compounds: Various compounds derived from different bacteriophages that target bacterial proteins.
Uniqueness of this compound
What sets this compound apart from similar compounds is its specific ability to identify and bind to the phAimR protein within the bacterial cytosol. This unique targeting mechanism makes this compound a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H43N9O8 |
|---|---|
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1 |
Clave InChI |
CHVRGAAYNPBRKC-ADLLZNHASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)


![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)


